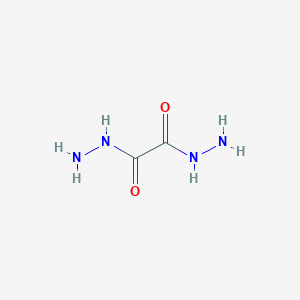
4-Methoxy-2,3,5-trimethylpyridine
Overview
Description
4-Methoxy-2,3,5-trimethylpyridine is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, characterized by the presence of methoxy and methyl groups at specific positions on the pyridine ring. This compound is notable for its use as a building block in the synthesis of various pharmacologically active molecules, particularly those with gastric-acid inhibiting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5-trimethylpyridine typically involves multiple steps. One efficient method starts with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine, which, upon selective hydrogenolysis in acidic solution, forms 4-chloro-2,3,5-trimethylpyridine. Finally, substitution of the chlorine with methoxide ion results in this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The overall yield from these processes can be as high as 76% .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3,5-trimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide.
Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Methoxide ion is used for the substitution of chlorine in the synthesis process.
Major Products:
N-oxide: Formed through oxidation.
Substituted derivatives: Formed through substitution reactions
Scientific Research Applications
4-Methoxy-2,3,5-trimethylpyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the production of proton pump inhibitors like Omeprazole, which are used to treat gastric acid-related conditions.
Industry: It is utilized in the manufacture of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine primarily involves its role as a precursor in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of Omeprazole, it contributes to the formation of the benzimidazole ring, which is crucial for the inhibition of the H+/K+ ATPase enzyme in the stomach lining. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders .
Comparison with Similar Compounds
2,3,5-Trimethylpyridine: Lacks the methoxy group, making it less versatile in certain synthetic applications.
4-Chloro-2,3,5-trimethylpyridine: Used as an intermediate in the synthesis of 4-Methoxy-2,3,5-trimethylpyridine.
4-Hydroxy-2,3,5-trimethylpyridine: Another intermediate in the synthetic pathway.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmacologically active compounds .
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-10-8(3)7(2)9(6)11-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDJUYQEMKHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148915 | |
| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109371-19-9 | |
| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109371199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 4-methoxy-2,3,5-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-methoxy-2,3,5-trimethylpyridine a valuable building block in medicinal chemistry?
A1: this compound serves as a crucial starting point for synthesizing compounds with the potential to inhibit gastric acid production [, ]. This is valuable because excessive gastric acid secretion can lead to conditions like peptic ulcers and gastroesophageal reflux disease (GERD). While the exact mechanism of action isn't detailed in the provided research, the presence of the specific structural motif provided by this molecule likely contributes to binding interactions with target proteins involved in gastric acid regulation.
Q2: Can you describe a key step in the synthesis of this compound highlighted in the research?
A2: One important step involves the selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine (9a) under acidic conditions. This reaction specifically replaces only one chlorine atom with hydrogen, leading to the formation of 4-chloro-2,3,5-trimethylpyridine (11) []. This selectivity is crucial because it allows for the subsequent introduction of the methoxy group at the desired position.
Q3: How does the research describe the conversion of 4-chloro-2,3,5-trimethylpyridine (11) to the final desired compound?
A3: The research outlines a nucleophilic substitution reaction where 4-chloro-2,3,5-trimethylpyridine (11) reacts with methoxide ion (CH3O-) []. This substitution replaces the chlorine atom with the methoxy group, ultimately yielding this compound. This newly introduced methoxy group can significantly influence the molecule's overall polarity and its ability to interact with biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)


![1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol](/img/structure/B21578.png)







